![molecular formula C14H12ClN3O3S2 B12928929 2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B12928929.png)
2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound that features a unique structure combining benzimidazole and thiazolidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the thiazolidine ring: This step involves the reaction of the benzimidazole derivative with thiourea and chloroacetic acid under basic conditions.
Chlorination: The final step involves the chlorination of the benzimidazole ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidine ring.
Substitution: The chlorine atom in the benzimidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the thiazolidine ring.
2-Thioxothiazolidine-4-one: Contains the thiazolidine ring but lacks the benzimidazole core.
Uniqueness
2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is unique due to its combined benzimidazole and thiazolidine rings, which confer distinct chemical and biological properties .
特性
分子式 |
C14H12ClN3O3S2 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
2-[(5E)-5-(5-chloro-1,3-dimethylbenzimidazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H12ClN3O3S2/c1-16-8-4-3-7(15)5-9(8)17(2)12(16)11-13(21)18(6-10(19)20)14(22)23-11/h3-5H,6H2,1-2H3,(H,19,20)/b12-11+ |
InChIキー |
OFJGGNFWLYDYSG-VAWYXSNFSA-N |
異性体SMILES |
CN\1C2=C(C=C(C=C2)Cl)N(/C1=C/3\C(=O)N(C(=S)S3)CC(=O)O)C |
正規SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=C3C(=O)N(C(=S)S3)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)


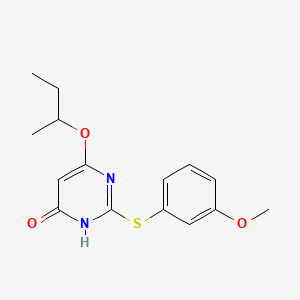



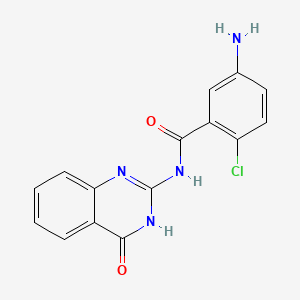
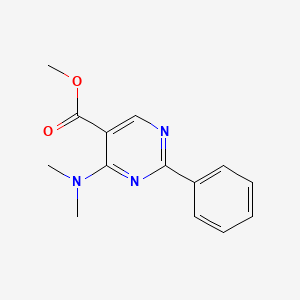
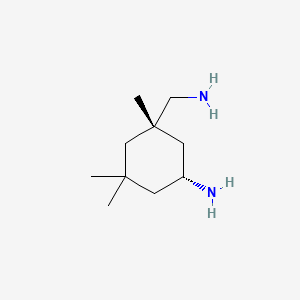
![5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B12928915.png)
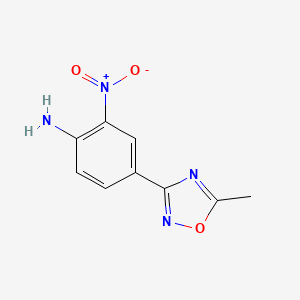
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine](/img/structure/B12928924.png)
![N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12928928.png)
